molecular formula C16H17N3OS B14932778 N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B14932778
M. Wt: 299.4 g/mol
InChI Key: SYSJFKZPOPDNHX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a thiazole ring linked to an indole scaffold via a carboxamide bond. The thiazole moiety is substituted with a methyl group at position 5, while the indole nitrogen is functionalized with an isopropyl group. This structural framework is common in medicinal chemistry due to the pharmacological versatility of thiazole (antimicrobial, anticancer) and indole (CNS modulation, kinase inhibition) motifs . The compound’s synthesis likely involves coupling reactions under acidic or catalytic conditions, analogous to methods described for related indole-thiazole hybrids .

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C16H17N3OS/c1-10(2)19-8-7-12-13(5-4-6-14(12)19)15(20)18-16-17-9-11(3)21-16/h4-10H,1-3H3,(H,17,18,20)

InChI Key

SYSJFKZPOPDNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C

Origin of Product

United States

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2SC_{17}H_{19}N_3O_2S. The structure features a thiazole moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole-containing compounds displayed minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMIC (μM)MBC (μM)
Compound 5dMRSA37.957.8
Compound 5gP. aeruginosa50.080.0
Compound 5kE. coli60.090.0

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. A notable study synthesized a series of thiazole-indole derivatives and evaluated their biological activity, revealing that specific compounds exhibited IC50 values as low as 6.10 ± 0.4 μM against the MCF-7 breast cancer cell line .

Table 2: Cytotoxicity of Thiazole-Indole Derivatives

Compound NameCell LineIC50 (μM)
Compound 6iMCF-76.10
Compound 6vMCF-76.49
Compound 6eA5498.00

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Key Kinases : Studies have shown that thiazole derivatives can inhibit critical protein kinases such as EGFR and VEGFR, which are instrumental in cancer cell proliferation and survival .
  • Cell Cycle Arrest : These compounds have been reported to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Selective Activity : The selectivity towards Mycobacterium tuberculosis (Mtb) over non-tuberculous mycobacteria suggests a targeted action mechanism that could be beneficial in developing new anti-tubercular agents .

Case Studies

Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:

  • Study on Mtb : A derivative showed an IC90 value of 7.05 μM against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent while exhibiting no significant toxicity towards normal lung fibroblast cells .
  • Anticancer Efficacy : Another study reported that a thiazole-indole compound induced apoptosis in various cancer cell lines, showcasing its potential as a multitarget therapeutic agent against cancer .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Thiazole Substituent Indole Substituent Key Functional Groups Biological Activity
Target Compound 5-methyl 1-isopropyl Carboxamide Not reported (assumed kinase/antimicrobial)
9c (Bromophenyl derivative, ) 2-(4-bromophenyl) Benzimidazole-linked phenoxy Acetamide Docking studies suggest active-site binding
13 (Fluorophenyl derivative, ) 3-fluorophenyl Methoxycarbonyl Thioxothiazolidinone Antimicrobial (Gram-negative bacteria)
Filapixant () 5-methyl Trifluoromethylpyrimidine Benzamide Purinoreceptor antagonist
Compound 74 () 4-(pyrrolidin-1-yl)benzoyl Benzo[d][1,3]dioxol-5-yl Cyclopropanecarboxamide Cytotoxic (potential ADC payload)

Key Observations:

  • Fluorophenyl substituents (e.g., compound 13) increase electronegativity, enhancing antimicrobial activity .
  • Indole Functionalization : The isopropyl group on the target compound’s indole may improve lipophilicity and metabolic stability compared to methoxycarbonyl (compound 13) or benzo[d][1,3]dioxol-5-yl (compound 74) groups, which introduce polar or rigid structural elements .
  • Carboxamide Linkers: The carboxamide bridge in the target compound is structurally simpler than the thioxothiazolidinone (compound 13) or cyclopropanecarboxamide (compound 74) moieties, which may influence solubility and target selectivity .

Discussion

The structural diversity of indole-thiazole hybrids underscores their adaptability in drug design. The target compound’s simplicity offers advantages in synthetic accessibility and metabolic stability, while analogues with halogenated or extended aromatic systems (e.g., 9c, filapixant) provide tailored electronic and steric profiles for specific targets. However, the absence of direct biological data for the target compound limits conclusive comparisons; further studies on kinase inhibition or antimicrobial efficacy are warranted.

Critical Considerations:

  • Synthetic Complexity : Multi-step routes (e.g., ) achieve higher purity but lower yields compared to one-pot syntheses .
  • Activity-Structure Gaps : While fluorophenyl groups enhance antimicrobial activity, their impact on toxicity remains unaddressed in the literature .

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